![molecular formula C19H21N3O4S B2914825 N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide CAS No. 941945-48-8](/img/structure/B2914825.png)
N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinolines are known for their pharmaceutical and biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinolines can be synthesized through several methods. One common method is the reaction of anilines with malonic acid equivalents .Molecular Structure Analysis
The quinoline moiety in the compound has a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . The compound also contains a benzyl group (a benzene ring attached to a CH2 group), a sulfonyl group (SO2), and an oxamide group (a type of amide).Aplicaciones Científicas De Investigación
Copper(II)-catalyzed Remote Sulfonylation of Aminoquinolines
The copper(II)-catalyzed remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including those similar to N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide, has been developed. This process generates environmentally benign byproducts and utilizes stable, safe sodium sulfinates as sulfide sources. The resulting derivatives, such as N-(5-(phenylsulfonyl)quinolin-8-yl)benzamides, are obtained in moderate to high yields, showcasing their potential in various applications due to their less odorous and more environmentally friendly characteristics compared to previous methods (Xia et al., 2016).
Antimalarial and COVID-19 Applications
N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide derivatives have been investigated for their potential applications in antimalarial and COVID-19 treatments. A study on N-(phenylsulfonyl)acetamide derivatives, which share a structural similarity with the compound , explored their reactivity with nitrogen nucleophiles. These compounds demonstrated significant in vitro antimalarial activity and were characterized for their ADMET properties. Additionally, their potential efficacy against COVID-19 was explored through computational calculations and molecular docking studies, indicating their versatility in pharmaceutical applications (Fahim & Ismael, 2021).
Synthetic Cannabinoid Receptor Agonists
Compounds similar to N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide have been studied as part of a diverse group of molecules targeting the cannabinoid receptor system, known as synthetic cannabinoid receptor agonists (SCRAs). These compounds, including those with sulfamoyl benzoate, sulfamoyl benzamide, and N-benzoylpiperidine-based structures, have been characterized for their potential use in forensic and clinical investigations due to their unique chemical profiles and pharmacological activities (Brandt et al., 2020).
Metabolic Fate Studies
The in vitro metabolic fate of SCRAs similar to N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide, specifically 2F-QMPSB and SGT-233, has been investigated. These studies aimed to identify phase I and II metabolites, contributing valuable information for toxicological screenings. Ester hydrolysis emerged as a significant metabolic pathway, with carboxylesterases playing a crucial role, highlighting the importance of understanding the metabolic transformations of such compounds for their safe and effective use (Richter et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-27(25,26)22-11-5-8-15-9-10-16(12-17(15)22)21-19(24)18(23)20-13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOFCTROWACOJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.